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Compound of Interest

Compound Name: 1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B1289153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold has emerged as a "privileged" structure in the design of kinase

inhibitors, largely due to its bioisosteric relationship with the purine core of ATP and its ability to

form key hydrogen bond interactions with the kinase hinge region. The four positional isomers

—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each impart distinct

physicochemical and biological properties to the inhibitor. This guide provides a head-to-head

comparison of these scaffolds, supported by experimental data, to aid researchers in the

rational design of potent and selective kinase inhibitors.

Data Presentation: Quantitative Comparison of
Azaindole Scaffolds
The inhibitory activity of azaindole-based compounds is highly dependent on the specific

kinase target and the overall molecular structure. Below are tables summarizing the available

quantitative data from head-to-head or comparative studies of different azaindole isomers.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against VEGFR2 and GSK3β
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Azaindole Isomer Target Kinase IC50 (nM) Reference

7-Azaindole derivative VEGFR2 37 [1]

6-Azaindole derivative VEGFR2 48 [1]

4-Azaindole derivative VEGFR2

~370 (approx. 10-fold

higher than 7-

azaindole)

[1][2]

5-Azaindole derivative VEGFR2

~370 (approx. 10-fold

higher than 7-

azaindole)

[1][2]

7-Azaindole derivative GSK3β Inactive [1]

6-Azaindole derivative GSK3β 9 [1]

Table 2: Inhibitory Activity of Various Azaindole Scaffolds Against Other Kinases
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Azaindole
Isomer

Target Kinase
Compound
Type/Name

IC50/Ki (nM) Reference

4-Azaindole
p38α MAP

Kinase

3-(4-

fluorophenyl)-2-

(pyridin-4-yl)-1H-

pyrrolo[3,2-

b]pyridine

derivative

60 [3]

4-Azaindole c-Met

N-

nitrobenzenesulf

onyl-4-azaindole

derivative

20 [1][3]

4-Azaindole PAK1
Aminopyrazole

derivative
<10 (Ki) [4]

5-Azaindole Cdc7

N-arylated 3-

iodo-5-azaindole

derivative

Potent and

selective over 4-,

6-, and 7-

azaindole

isomers

[3][5]

7-Azaindole Aurora B GSK1070916A 0.38 [6]

7-Azaindole c-Met

Pyridinyl

substituted 7-

azaindole

2 [3]

7-Azaindole CDK8

1-(3-((1H-

pyrrolo[2,3-

b]pyridin-5-

yl)oxy)phenyl)-3-

(m-tolyl)urea

51.3 [7]

7-Azaindole JAK2

C-3 aryl-7-

azaindole

derivative

260 [3]
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Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, this section includes diagrams of key signaling

pathways targeted by azaindole-based inhibitors and a typical experimental workflow for their

evaluation.
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Caption: Simplified p38 MAPK signaling pathway.
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Caption: Key downstream pathways of VEGFR2 signaling.

Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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